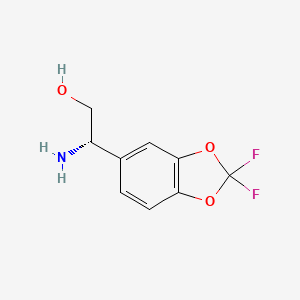
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol: is a chemical compound that belongs to the class of amino alcohols It features a benzodioxole ring substituted with two fluorine atoms and an amino group attached to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzodioxole ring system, which can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives.
Ethanol Attachment: The final step involves the attachment of the ethanol moiety through a series of reactions, including reduction and protection-deprotection steps to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amine derivatives, alcohols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Functionalized derivatives with various substituents.
Applications De Recherche Scientifique
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol: Similar structure with a different substitution pattern on the benzodioxole ring.
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-6-yl)ethanol: Another isomer with the amino group attached at a different position.
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-3-yl)ethanol: A compound with a similar core structure but different functional group positioning.
Uniqueness
- The specific substitution pattern of (2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol imparts unique chemical and biological properties, making it distinct from its isomers and analogs.
- The presence of fluorine atoms enhances its stability and lipophilicity, which can be advantageous in drug design and material science applications.
Propriétés
Formule moléculaire |
C9H9F2NO3 |
|---|---|
Poids moléculaire |
217.17 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H9F2NO3/c10-9(11)14-7-2-1-5(6(12)4-13)3-8(7)15-9/h1-3,6,13H,4,12H2/t6-/m1/s1 |
Clé InChI |
XRHHQBSWMJPLHM-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC2=C(C=C1[C@@H](CO)N)OC(O2)(F)F |
SMILES canonique |
C1=CC2=C(C=C1C(CO)N)OC(O2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



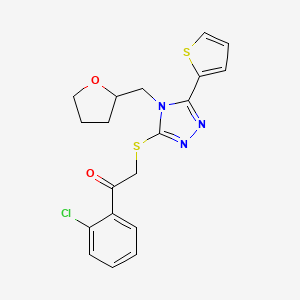


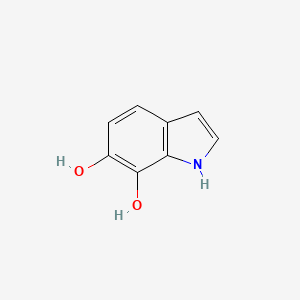
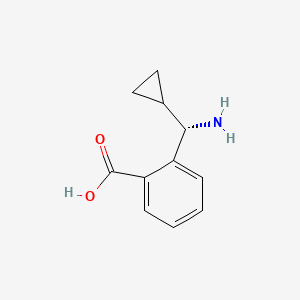
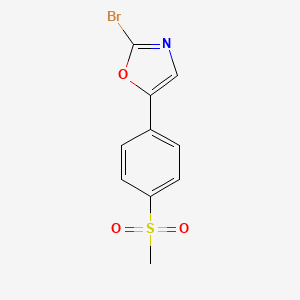
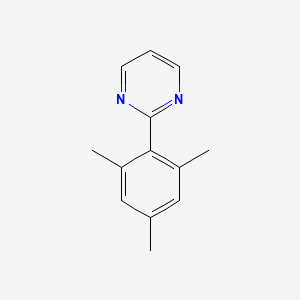
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)
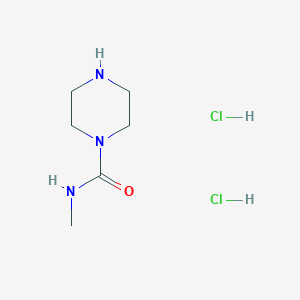
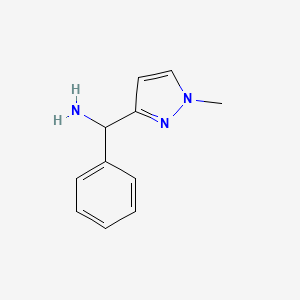
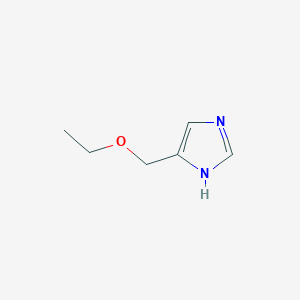
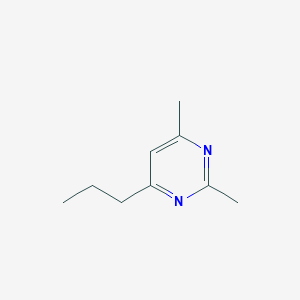
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13120504.png)
